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Compound of Interest

Compound Name: Londamocitinib

Cat. No.: B3028566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of

Londamocitinib (also known as AZD4604), a potent and selective Janus kinase 1 (JAK1)

inhibitor, in rodent models of lung inflammation. The information compiled herein is intended to

guide researchers in designing and executing studies to evaluate the therapeutic potential of

Londamocitinib in respiratory inflammatory diseases.

Introduction
Londamocitinib is a selective inhibitor of JAK1, a key enzyme in the signaling pathways of

numerous pro-inflammatory cytokines implicated in the pathogenesis of respiratory diseases

such as asthma.[1][2] By blocking JAK1, Londamocitinib can modulate the downstream

signaling of the Signal Transducer and Activator of Transcription (STAT) proteins, thereby

reducing the inflammatory cascade.[1][2] Preclinical studies have demonstrated its efficacy in

attenuating key features of allergic asthma. While data in other lung inflammation models such

as Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI) are not yet

available, the protocols provided can serve as a foundation for investigating the broader

therapeutic utility of Londamocitinib.
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Londamocitinib exerts its anti-inflammatory effects by inhibiting the JAK1 enzyme. This

disrupts the phosphorylation and subsequent activation of STAT proteins, which are critical for

the transcription of genes involved in inflammation, cell proliferation, and differentiation. In the

context of lung inflammation, this leads to a reduction in the production of inflammatory

mediators and the infiltration of immune cells.[1]
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Figure 1: Simplified signaling pathway of Londamocitinib's mechanism of action.

Quantitative Data Summary
The following tables summarize the available quantitative data for Londamocitinib in a

preclinical model of allergic asthma.

Table 1: In Vivo Efficacy of Londamocitinib in an
Ovalbumin (OVA)-Challenged Rat Model of Allergic
Asthma

Dosage and
Administration

Key Findings Reference

1 mg/kg, intravenous

- Reduced phosphorylation of

STAT3 and STAT5 in lung

tissue.- Inhibited pulmonary

eosinophilia.- Reduced the late

asthmatic response.

30 µg/kg, intratracheal (lung

deposited dose)

- Inhibited STAT3 and STAT5

phosphorylation in lung tissue

from OVA-challenged rats.-

Inhibited eosinophilia in the

lung.- Reduced the late

asthmatic response.

0.1 - 1 mg/kg, intratracheal
- Dose-dependent decrease in

pSTAT3/STAT3 levels.

Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in
Rats
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This protocol is designed to induce an allergic asthma phenotype in rats, which can then be

used to evaluate the efficacy of Londamocitinib.
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Figure 2: Experimental workflow for the OVA-induced asthma model.

Materials:

Ovalbumin (OVA), Grade V

Aluminum hydroxide (Al(OH)3) gel

Londamocitinib

Vehicle for Londamocitinib (e.g., saline, DMSO)

Male Brown Norway rats (6-8 weeks old)

Aerosol generation system

Whole-body plethysmograph

Procedure:

Sensitization:

On days 0, 7, and 14, sensitize rats with an intraperitoneal (i.p.) injection of 1 mg OVA

emulsified in 100 mg Al(OH)3 in a total volume of 1 mL saline.

Drug Administration:
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One hour prior to the first OVA challenge, administer Londamocitinib or vehicle via the

desired route (e.g., intratracheal, 30 µg/kg; intravenous, 1 mg/kg).

OVA Challenge:

On days 21, 22, and 23, place the rats in a whole-body plethysmograph and expose them

to an aerosol of 1% (w/v) OVA in saline for 30 minutes.

Endpoint Assessment (24-48 hours after the final challenge):

Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of

methacholine using a whole-body plethysmograph.

Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL with phosphate-

buffered saline (PBS). Analyze the BAL fluid (BALF) for total and differential cell counts

(especially eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).

Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration

and mucus production.

STAT Phosphorylation: Homogenize lung tissue and analyze for phosphorylated STAT3

and STAT5 levels by Western blot or flow cytometry.

Protocol 2: Lipopolysaccharide (LPS)-Induced Acute
Lung Injury in Mice (General Protocol)
This protocol describes a common method for inducing acute lung injury. While specific data for

Londamocitinib in this model is not available, this protocol can be adapted for its evaluation.

LPS Administration
(Intratracheal or

Intranasal)

Endpoint Assessment
(e.g., 4-24 hrs post-LPS)

Londamocitinib
Administration

(Pre- or Post-LPS)

timing is key

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3028566?utm_src=pdf-body
https://www.benchchem.com/product/b3028566?utm_src=pdf-body
https://www.benchchem.com/product/b3028566?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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